molecular formula C17H16N2OS B12266116 2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B12266116
M. Wt: 296.4 g/mol
InChI Key: GJCKNKYMGGSYEF-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C17H16N2OS . It belongs to the quinazolinone class of heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . While specific biological data for this compound may be limited, quinazolinone derivatives are extensively investigated in scientific research for their potential pharmacological properties, particularly as anticancer agents . These compounds are known to exert cytotoxic effects and inhibit the proliferation of various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas, by targeting key cellular mechanisms . The chemical structure of quinazolinones constitutes a crucial scaffold for the development of novel multi-targeted kinase inhibitors, which are a promising strategy in cancer therapy . The 2-ethylsulfanyl and 3-aryl substitutions on the quinazolinone core are common pharmacophoric features explored in drug discovery to modulate biological activity and selectivity . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments before using this compound.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

2-ethylsulfanyl-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C17H16N2OS/c1-3-21-17-18-14-10-6-5-9-13(14)16(20)19(17)15-11-7-4-8-12(15)2/h4-11H,3H2,1-2H3

InChI Key

GJCKNKYMGGSYEF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Formation of 3-(2-Methylphenyl)-2-thioxoquinazolin-4(3H)-one

The synthesis begins with 2-methylaniline as the starting material. Reaction with carbon disulfide (CS₂) and dimethyl sulfate (DMS) in dimethyl sulfoxide (DMSO) generates 3-(2-methylphenyl)-2-thioxoquinazolin-4(3H)-one (Scheme 1).

Reaction Conditions

  • Solvent : DMSO
  • Base : Aqueous NaOH (20% w/v)
  • Temperature : 0–5°C (ice bath)
  • Yield : 81%

Mechanism :

  • 2-Methylaniline reacts with CS₂ to form a dithiocarbamate intermediate.
  • Alkylation with DMS introduces a methylsulfanyl group.
  • Cyclization with methyl anthranilate under basic conditions yields the thioxoquinazolinone core.

Alkylation to Introduce Ethylsulfanyl Group

The thioxoquinazolinone intermediate undergoes alkylation with ethyl bromide (C₂H₅Br) in the presence of potassium carbonate (K₂CO₃).

Reaction Conditions

  • Solvent : Acetone
  • Base : K₂CO₃ (anhydrous)
  • Temperature : Reflux (56°C)
  • Time : 6–8 hours
  • Yield : 68–72%

Key Consideration :

  • Excess ethyl bromide ensures complete substitution of the thiol group without side products.

One-Pot Three-Component Assembly

Reaction Components

This method employs a domino reaction involving:

  • Arenediazonium salt derived from 2-methylaniline.
  • Nitrile (acetonitrile or propionitrile).
  • Bifunctional aniline derivative (e.g., 2-aminobenzamide).

Reaction Conditions

  • Catalyst : None (metal-free)
  • Solvent : Ethanol/water (3:1 v/v)
  • Temperature : 80°C
  • Yield : 55–60%

Mechanism :

  • Formation of N-arylnitrilium intermediate from the diazonium salt and nitrile.
  • Nucleophilic attack by the aniline derivative, followed by cyclization to form the quinazolinone core.
  • In situ thiolation using ethyl mercaptan (C₂H₅SH) introduces the ethylsulfanyl group.

Limitations :

  • Lower yields compared to multi-step routes due to competing side reactions.

Hydrazine-Mediated Substitution

Synthesis of 2-Hydrazino-3-(2-methylphenyl)quinazolin-4(3H)-one

2-Hydrazinoquinazolinone is prepared by treating 3-(2-methylphenyl)-2-methylsulfanylquinazolin-4(3H)-one with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol.

Reaction Conditions

  • Solvent : Ethanol
  • Reagent : Hydrazine hydrate (99%)
  • Temperature : Reflux (78°C)
  • Time : 35 hours
  • Yield : 72%

Thiolation with Ethyl Isothiocyanate

The hydrazino intermediate reacts with ethyl isothiocyanate (C₂H₅NCS) to introduce the ethylsulfanyl group.

Reaction Conditions

  • Solvent : Dimethylformamide (DMF)
  • Catalyst : Anhydrous K₂CO₃
  • Temperature : 100°C
  • Time : 12 hours
  • Yield : 65%

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Multi-Step (Thioxo route) High purity, scalable Lengthy reaction time 68–72%
One-Pot Assembly Fewer steps, metal-free Moderate yield, side reactions 55–60%
Hydrazine Substitution Selective functionalization Requires toxic hydrazine 65%

Characterization Data

Spectral Properties

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.65–7.52 (m, 4H, ArH), 3.12 (q, J = 7.2 Hz, 2H, SCH₂CH₃), 2.41 (s, 3H, CH₃), 1.38 (t, J = 7.2 Hz, 3H, SCH₂CH₃).
  • IR (KBr): 1682 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S).

Purity Validation

  • HPLC : >98% purity (C18 column, acetonitrile/water = 70:30).

Challenges and Optimization Strategies

  • Ethylsulfanyl Group Stability : Prone to oxidation; reactions must be conducted under inert atmosphere.
  • Regioselectivity : Use of bulky bases (e.g., K₂CO₃) minimizes O-alkylation side products.
  • Scalability : Multi-step methods are preferred for industrial production despite longer timelines.

Chemical Reactions Analysis

Condensation of Anthranilamide with Carbonyl Compounds

A method reported in the Royal Society of Chemistry involves reacting anthranilamide (1 mmol) with aldehydes/ketones (1 mmol) in aqueous medium (3 mL water) using graphene oxide (GO) nanosheets (25 mg) and oxone (307 mg) as oxidizing agents . The reaction proceeds at room temperature, with completion monitored by TLC. Post-reaction, crude products are purified via filtration, ethanol dissolution, and crystallization. This approach highlights the role of GO nanosheets as catalysts in facilitating condensation reactions.

Functional Group Transformations

While the synthesis of the ethylsulfanyl group in the target compound is not explicitly detailed in the reviewed sources, related derivatives (e.g., 2-(methylthio)quinazolin-4(3H)-one) suggest that sulfanyl groups are introduced during synthesis via nucleophilic substitution or direct condensation with thioethanol derivatives .

Analytical Characterization

Synthesized compounds are rigorously characterized using spectroscopic and chromatographic techniques:

Technique Key Applications Examples
¹H/¹³C NMR Structural verification, proton/carbon environment analysis3-(4-fluorobenzyl)quinazolin-4(3H)-one showed δ 8.30 (d, J=8.1 Hz) for aromatic protons
FT-IR Functional group identification (e.g., carbonyl stretching)Absorption bands at 1675–1683 cm⁻¹ for carbonyl groups
GCMS/HRMS Molecular weight confirmationHRMS analysis of 3-(4-fluorobenzyl)quinazolin-4(3H)-one matched the calculated mass

Biological and Pharmacological Relevance

While the focus is on chemical reactions, studies on analogs highlight the pharmacological potential of quinazolin-4(3H)-ones. For instance, derivatives like 2-(methylthio)quinazolin-4(3H)-one exhibit analgesic activity comparable to aspirin , underscoring the importance of structural modifications in modulating bioactivity.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity: Quinazolinone derivatives have been extensively studied for their potential as anticancer agents. Research has shown that 2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer drug .
  • Antimicrobial Properties: The compound has demonstrated significant antibacterial and antifungal activities. For instance, studies indicate effectiveness against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) suggesting potential clinical applications in treating infections .

2. Mechanism of Action

  • The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. The thioether moiety may facilitate nucleophilic attacks on electrophilic centers in target proteins, leading to inhibition or modulation of enzymatic activity .

3. Synthesis and Modification

  • Various synthetic methods have been developed to create derivatives of 2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one. These modifications aim to enhance biological activity or alter pharmacokinetic properties, allowing researchers to explore a broader range of therapeutic applications .

Case Studies

1. Antitumor Efficacy

  • A study evaluated the anticancer effects of synthesized quinazolinone derivatives on multiple tumor cell lines, demonstrating dose-dependent cytotoxicity. The findings suggest that these compounds could serve as promising candidates for further development in cancer therapy .

2. Antimicrobial Screening

  • Another investigation screened several derivatives for their antibacterial and antifungal properties, revealing significant activity against common pathogens. This study highlights the potential use of these compounds in clinical settings to combat infections .

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Effects at Positions 2 and 3

Compound Name Position 2 Substituent Position 3 Substituent Key Activity/Findings Reference
2-(Ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one Ethylsulfanyl (aliphatic thioether) 2-Methylphenyl Hypothesized enhanced lipophilicity and enzyme inhibition (based on SAR trends)
AS2 (From ) 1-Ethylpropylidene-hydrazino 2-Pyridyl Moderate analgesic activity; mild ulcerogenicity
Compound 9a () 4-Oxo-2-phenylquinazolin-3-yl 4-Fluorophenyl Potent antibacterial activity (Proteus vulgaris: 1.1 cm inhibition zone)
Compound 5a () (2-Methylphenyl)amino Phenyl Cytotoxicity against cancer cell lines (structure-activity relationship studied)
Compound 13 () Benzylthio 4-(Trifluoromethyl)phenyl Lower hCA II inhibition (KI = 173.4 nM) compared to aliphatic thioethers

Key Observations :

  • Position 2 : Aliphatic thioethers (e.g., ethylsulfanyl) demonstrate superior carbonic anhydrase II (hCA II) inhibition (KI = 6.4–14.2 nM) compared to benzylthio derivatives (KI = 66.5–173.4 nM) . This suggests the target compound may exhibit stronger enzyme inhibitory activity than aromatic thioether analogs.
  • Position 3: The 2-methylphenyl group provides steric bulk without strong electron-withdrawing effects, contrasting with electron-deficient groups like 4-fluorophenyl or 4-chlorophenyl in antibacterial compounds (e.g., 9a, 9h) . This may reduce antibacterial potency but improve selectivity for non-bacterial targets.

Pharmacological Activity Comparisons

Analgesic and Anti-inflammatory Activity

  • AS3 (): A 2-(1-methylbutylidene)-hydrazino-3-(2-pyridyl) derivative showed anti-inflammatory activity comparable to diclofenac sodium but with lower ulcerogenicity than aspirin . The target compound’s ethylsulfanyl group may further reduce gastrointestinal side effects due to reduced acidity.
  • 3-(2-Methylphenyl) analogs ( note): Derivatives with 2-methylphenyl at position 3 exhibited significant analgesic activity, suggesting the target compound may share this profile .

Antimicrobial Activity

  • Compound 9a () : A 4-fluorophenyl group at position 3 contributed to potent activity against Bacillus subtilis (1.4 cm inhibition zone). The target compound’s 2-methylphenyl group, being less electronegative, may reduce antibacterial efficacy but improve pharmacokinetic properties .

Enzyme Inhibition

  • Compound 2 () : A 2-(methylsulfanyl) derivative showed hCA II inhibition (KI = 6.4 nM). The ethylsulfanyl group in the target compound is expected to retain strong inhibition due to similar aliphatic sulfur chemistry .

Key Observations :

  • Microwave-assisted synthesis () and eco-friendly solvents like 2-MeTHF improve efficiency and sustainability .
  • The ethylsulfanyl group can be introduced via reaction of a 2-mercaptoquinazolinone intermediate with ethyl halides, as described in .

Toxicity and Selectivity

  • Ulcerogenicity : Compounds with aliphatic thioethers (e.g., AS2 in ) showed mild ulcerogenic effects compared to aspirin, suggesting the target compound may have a favorable safety profile .
  • Cytotoxicity: Derivatives with phenylamino groups () exhibited cancer cell line toxicity, but the target compound’s ethylsulfanyl group may reduce off-target effects due to differing electronic properties .

Biological Activity

2-(Ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is a member of the quinazolinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by an ethylsulfanyl group and a 2-methylphenyl substituent, contributing to its pharmacological potential. The molecular formula for this compound is C17H16N2OS, and it is known for its various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that quinazolinone derivatives, including 2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, exhibit promising cytotoxic effects against various cancer cell lines. A study evaluated the inhibitory activities of related quinazolin-4(3H)-ones against key protein kinases involved in cancer proliferation, such as CDK2, HER2, EGFR, and VEGFR2. Notably, some derivatives displayed IC50 values comparable to established anticancer drugs like imatinib and lapatinib .

Table 1: Cytotoxicity of Quinazolin-4(3H)-ones Against Cancer Cell Lines

CompoundTarget KinaseIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
2iCDK20.173 ± 0.012Imatinib0.131 ± 0.015
3iHER20.079 ± 0.015Lapatinib0.078 ± 0.015
2hCDK2---

Antimicrobial Activity

Quinazolinone derivatives have also demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit inhibitory effects against both gram-positive and gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger. The synthesized compounds were evaluated using the plate hole diffusion method, revealing mild to considerable bactericidal and fungicidal activities compared to traditional antibiotics .

Table 2: Antimicrobial Activity of Quinazolinones

CompoundMicroorganismActivity Level
Compound AE. coliModerate
Compound BS. aureusSignificant
Compound CC. albicansMild

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives has been highlighted in several studies. Compounds similar to 2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one outperformed indomethacin, a common non-steroidal anti-inflammatory drug (NSAID), in experimental models assessing pain relief and inflammation reduction .

The mechanisms underlying the biological activities of quinazolinones often involve the inhibition of specific enzymes or receptors critical for disease progression:

  • Tyrosine Kinase Inhibition : Many quinazolinones function as inhibitors of tyrosine kinases, which play essential roles in cell signaling pathways associated with cancer .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases .

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A series of quinazolinones were tested for cytotoxic effects on MCF-7 breast cancer cells, demonstrating significant dose-dependent inhibition of cell viability.
  • Antimicrobial Efficacy : A study involving the synthesis of new quinazolinone derivatives showed promising results against resistant bacterial strains, indicating their potential as novel antimicrobial agents.

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